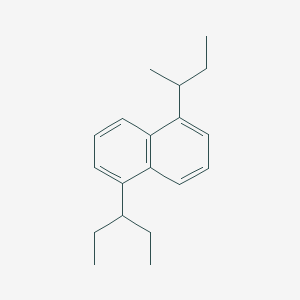
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of butan-2-yl and pentan-3-yl substituents on the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene typically involves the alkylation of naphthalene. The process can be carried out using Friedel-Crafts alkylation, where naphthalene reacts with butan-2-yl chloride and pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, where halogenation, nitration, or sulfonation can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
科学研究应用
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
- 1-(Butan-2-yl)naphthalene
- 1-(Pentan-3-yl)naphthalene
- 1-(Butan-2-yl)-5-(methyl)naphthalene
Comparison: 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene is unique due to the presence of both butan-2-yl and pentan-3-yl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
19990-07-9 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
1-butan-2-yl-5-pentan-3-ylnaphthalene |
InChI |
InChI=1S/C19H26/c1-5-14(4)16-10-8-13-19-17(15(6-2)7-3)11-9-12-18(16)19/h8-15H,5-7H2,1-4H3 |
InChI 键 |
FDRWTZQLOYKIMK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=CC2=C1C=CC=C2C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



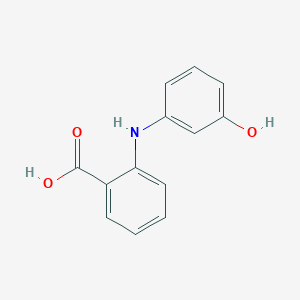
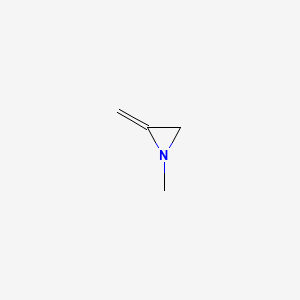

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
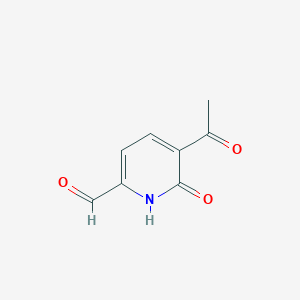
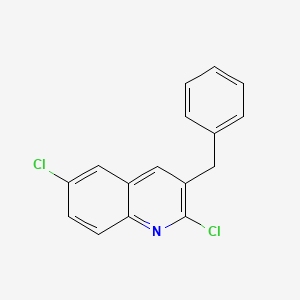
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
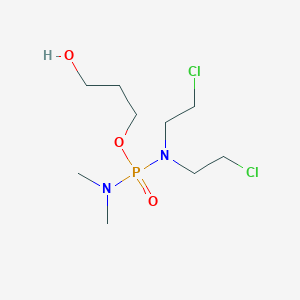
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

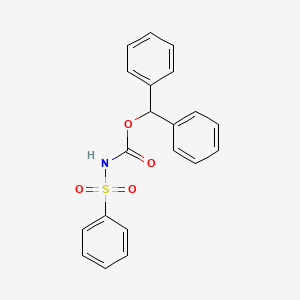
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)
